Dimethyl 3,3'-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate
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Overview
Description
Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate typically involves the condensation of appropriate ester derivatives with pyrimidine precursors under controlled conditions. Common reagents used in the synthesis include dimethyl malonate, urea, and various catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,4-dioxo-3,4-dihydropyrimidine-1,3(2H,4H)-dicarboxylate
- Dimethyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate
Uniqueness
Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
139924-88-2 |
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Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)-2,4-dioxopyrimidin-1-yl]propanoate |
InChI |
InChI=1S/C12H16N2O6/c1-19-10(16)4-7-13-6-3-9(15)14(12(13)18)8-5-11(17)20-2/h3,6H,4-5,7-8H2,1-2H3 |
InChI Key |
WJQPTLQNNGUYHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)N(C1=O)CCC(=O)OC |
Origin of Product |
United States |
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